![molecular formula C19H20ClN3O4S B10769669 4-chloro-2,3,5,6-tetradeuterio-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B10769669.png)
4-chloro-2,3,5,6-tetradeuterio-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
W-18-d4 (CRM) is a deuterated analog of W-18, a synthetic opioid analgesic. This compound is primarily used as a certified reference material in forensic and toxicological research. The deuterium atoms in W-18-d4 replace hydrogen atoms, making it useful for mass spectrometry analysis due to its distinct mass difference .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of W-18-d4 involves the incorporation of deuterium atoms into the W-18 structure. The general synthetic route includes the following steps:
Nitration: The introduction of a nitro group into the aromatic ring.
Reduction: The reduction of the nitro group to an amine.
Deuteration: The replacement of hydrogen atoms with deuterium.
Sulfonation: The introduction of a sulfonamide group.
Industrial Production Methods
Industrial production of W-18-d4 follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure the high purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content .
Chemical Reactions Analysis
Types of Reactions
W-18-d4 undergoes various chemical reactions, including:
Oxidation: The introduction of oxygen atoms into the molecule.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine and bromine are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
W-18-d4 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard for quantification in gas chromatography and liquid chromatography-mass spectrometry.
Biology: In studies involving metabolic pathways and enzyme interactions.
Medicine: For the development of new analgesics and the study of opioid receptors.
Industry: In quality control and forensic analysis to detect and quantify W-18 in biological samples
Mechanism of Action
W-18-d4 exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The deuterium atoms in W-18-d4 do not significantly alter its mechanism of action compared to W-18, but they provide a distinct mass difference useful for analytical purposes .
Comparison with Similar Compounds
Similar Compounds
W-18: The non-deuterated analog of W-18-d4.
Fentanyl: Another synthetic opioid with similar analgesic properties.
Morphine: A naturally occurring opioid used for pain relief.
Uniqueness
W-18-d4 is unique due to its deuterium content, which makes it particularly useful as an internal standard in mass spectrometry. This distinct feature allows for accurate quantification and analysis in forensic and toxicological studies .
properties
Molecular Formula |
C19H20ClN3O4S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterio-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-16-6-10-18(11-7-16)28(26,27)21-19-3-1-2-13-22(19)14-12-15-4-8-17(9-5-15)23(24)25/h4-11H,1-3,12-14H2/i6D,7D,10D,11D |
InChI Key |
BKRSVROQVRTSND-NWUDIVGLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1S(=O)(=O)N=C2CCCCN2CCC3=CC=C(C=C3)[N+](=O)[O-])[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




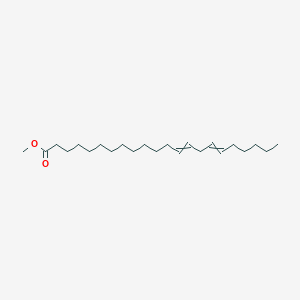
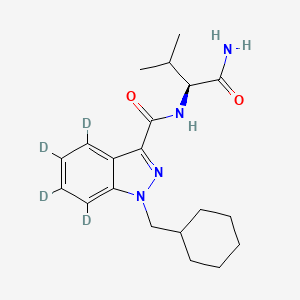
![(13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769616.png)
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6Z,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B10769625.png)
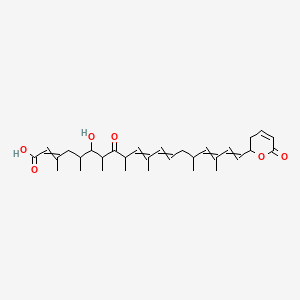
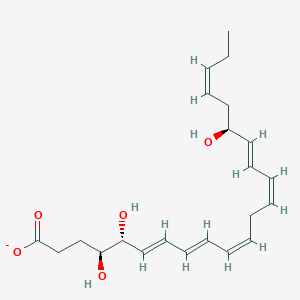
![methyl N-[6-[[17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769632.png)
![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10769639.png)
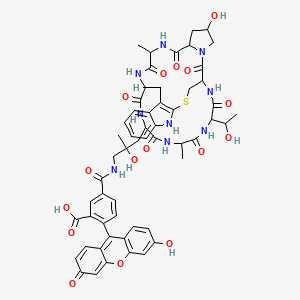
![16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769649.png)
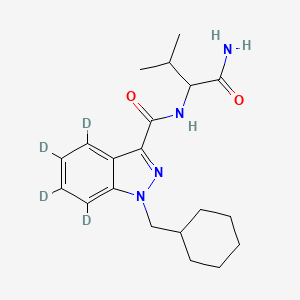
![3-[(2R,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10769668.png)
![(E)-4-[(2S,4S,5R,6S)-2-hydroxy-2-[(2R,3S,4R)-3-hydroxy-4-[(2S,3R,6Z,9R,10R,11S,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B10769676.png)